molecular formula C13H16N4O2S B13886499 3-(6-Piperidin-1-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid

3-(6-Piperidin-1-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid

Cat. No.: B13886499
M. Wt: 292.36 g/mol
InChI Key: XGQPNGYIPONRCX-UHFFFAOYSA-N
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Description

3-(6-Piperidin-1-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid is a complex organic compound that belongs to the class of thiazolo[4,5-b]pyrazine derivatives.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(6-Piperidin-1-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(6-Piperidin-1-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-Piperidin-1-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an antagonist to histamine H3 receptors, thereby modulating neurotransmitter release .

Properties

Molecular Formula

C13H16N4O2S

Molecular Weight

292.36 g/mol

IUPAC Name

3-(6-piperidin-1-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid

InChI

InChI=1S/C13H16N4O2S/c18-11(19)5-4-10-16-12-13(20-10)15-9(8-14-12)17-6-2-1-3-7-17/h8H,1-7H2,(H,18,19)

InChI Key

XGQPNGYIPONRCX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CN=C3C(=N2)SC(=N3)CCC(=O)O

Origin of Product

United States

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